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molecular formula C9H7NO B3417362 2-Hydroxyquinoline CAS No. 70254-42-1

2-Hydroxyquinoline

Cat. No. B3417362
M. Wt: 145.16 g/mol
InChI Key: LISFMEBWQUVKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04698345

Procedure details

A mixture of 6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone (6.3 g, 21.5 mmol), anhydrous potassium carbon- ate (2.97 g, 21.5 mmol) and 3-bromopropene (2.86 g, 2.36 mmol) was stirred at room temperature in dry dimethylformamide (100 ml) for 18 hours. The mixture was poured into a large excess of water and was stirred rapidly for 1 hour. The solid produced was filtered off and washed well with water. The yellow solid was dried to give the required quino- lone as a yellow powder 6.2 g (87%) mp 139°-140°.
Name
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1O)[N:10](CC1C=CC=CC=1)[CH:9]=[CH:8][C:7]2=O)(=O)C.C(=O)([O-])[O-:24].[K+].[K+].BrCC=C.O>CN(C)C=O>[NH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:13][CH:12]=2)[CH:7]=[CH:8][C:9]1=[O:24] |f:1.2.3|

Inputs

Step One
Name
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
Quantity
6.3 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2C(C=CN(C2=CC1O)CC1=CC=CC=C1)=O
Name
Quantity
2.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.86 g
Type
reactant
Smiles
BrCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred rapidly for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid produced
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
The yellow solid was dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(C=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 198.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04698345

Procedure details

A mixture of 6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone (6.3 g, 21.5 mmol), anhydrous potassium carbon- ate (2.97 g, 21.5 mmol) and 3-bromopropene (2.86 g, 2.36 mmol) was stirred at room temperature in dry dimethylformamide (100 ml) for 18 hours. The mixture was poured into a large excess of water and was stirred rapidly for 1 hour. The solid produced was filtered off and washed well with water. The yellow solid was dried to give the required quino- lone as a yellow powder 6.2 g (87%) mp 139°-140°.
Name
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1O)[N:10](CC1C=CC=CC=1)[CH:9]=[CH:8][C:7]2=O)(=O)C.C(=O)([O-])[O-:24].[K+].[K+].BrCC=C.O>CN(C)C=O>[NH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:13][CH:12]=2)[CH:7]=[CH:8][C:9]1=[O:24] |f:1.2.3|

Inputs

Step One
Name
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
Quantity
6.3 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2C(C=CN(C2=CC1O)CC1=CC=CC=C1)=O
Name
Quantity
2.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.86 g
Type
reactant
Smiles
BrCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred rapidly for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid produced
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
The yellow solid was dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(C=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 198.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04698345

Procedure details

A mixture of 6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone (6.3 g, 21.5 mmol), anhydrous potassium carbon- ate (2.97 g, 21.5 mmol) and 3-bromopropene (2.86 g, 2.36 mmol) was stirred at room temperature in dry dimethylformamide (100 ml) for 18 hours. The mixture was poured into a large excess of water and was stirred rapidly for 1 hour. The solid produced was filtered off and washed well with water. The yellow solid was dried to give the required quino- lone as a yellow powder 6.2 g (87%) mp 139°-140°.
Name
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1O)[N:10](CC1C=CC=CC=1)[CH:9]=[CH:8][C:7]2=O)(=O)C.C(=O)([O-])[O-:24].[K+].[K+].BrCC=C.O>CN(C)C=O>[NH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:13][CH:12]=2)[CH:7]=[CH:8][C:9]1=[O:24] |f:1.2.3|

Inputs

Step One
Name
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
Quantity
6.3 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2C(C=CN(C2=CC1O)CC1=CC=CC=C1)=O
Name
Quantity
2.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.86 g
Type
reactant
Smiles
BrCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred rapidly for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid produced
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
The yellow solid was dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(C=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 198.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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